molecular formula C20H13F11N2O6S B2618946 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate CAS No. 325703-10-4

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate

Cat. No.: B2618946
CAS No.: 325703-10-4
M. Wt: 618.37
InChI Key: KNRNBDWYRDIYMR-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F11N2O6S/c21-14(22)17(25,26)18(27,28)16(23,24)9-37-40(35,36)11-7-5-10(6-8-11)32-15(34)33-20(19(29,30)31)38-12-3-1-2-4-13(12)39-20/h1-8,14H,9H2,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRNBDWYRDIYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F11N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the pentyl chain.

    Ureido Formation: Reaction of the fluorinated pentyl chain with a urea derivative.

    Benzenesulfonate Formation: Coupling of the ureido derivative with a benzenesulfonate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent steps are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ureido and benzenesulfonate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

The compound 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is a complex fluorinated organic compound with potential applications across various scientific fields. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Drug Development : The fluorinated moieties in this compound can enhance the pharmacokinetic properties of drug candidates. Fluorine atoms often improve metabolic stability and bioavailability, making this compound a candidate for developing new pharmaceuticals targeting various diseases.

Case Study : Research has shown that compounds with trifluoromethyl groups exhibit increased potency against certain cancer cell lines. This suggests that derivatives of this compound could be explored for anticancer therapies .

Materials Science

Fluorinated Polymers : The compound can be utilized in synthesizing advanced materials such as fluorinated polymers. These materials are known for their chemical resistance and low surface energy, making them suitable for coatings and sealants.

Case Study : Research has indicated that incorporating octafluoropentyl groups into polymer backbones can significantly enhance the thermal and chemical stability of the resulting materials . This application is particularly relevant in industries requiring durable materials under harsh conditions.

Environmental Science

Environmental Monitoring : The unique properties of this compound allow it to be used as a tracer in environmental studies. Its stability and resistance to degradation make it suitable for tracking pollutants in aquatic environments.

Case Study : Studies have employed similar fluorinated compounds to monitor the dispersion of contaminants in water systems. The high sensitivity of detection methods for fluorinated compounds enables researchers to assess environmental impacts effectively .

Data Tables

Application AreaDescription
Medicinal ChemistryDevelopment of new pharmaceuticals
Materials ScienceSynthesis of durable fluorinated polymers
Environmental MonitoringTracer for studying pollutant dispersion

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate involves its interaction with molecular targets through its fluorinated and ureido groups. These interactions can affect various biochemical pathways, leading to specific effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is unique due to its combination of a highly fluorinated pentyl chain with a trifluoromethyl benzo[d][1,3]dioxol-2-yl ureido group and a benzenesulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Biological Activity

The compound 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is a synthetic organic molecule characterized by its complex structure and significant fluorination. This article explores its biological activity based on available literature and research findings.

Chemical Structure

The compound features multiple functional groups that contribute to its biological properties. Its structure can be represented as follows:

CxHyFzOnSm\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{O}_{n}\text{S}_{m}

where xx, yy, zz, nn, and mm correspond to the number of carbon, hydrogen, fluorine, oxygen, and sulfur atoms respectively.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, certain fluorinated benzenesulfonates have shown efficacy against various bacterial strains .
  • Anticancer Potential : Fluorinated compounds are often investigated for their anticancer properties. The presence of trifluoromethyl groups in related compounds has been linked to enhanced cytotoxicity against cancer cell lines .
  • Insecticidal Properties : Some studies have indicated that fluorinated compounds can act as effective insecticides. The structural components of this compound may confer similar bioactivity against pests .

Antimicrobial Studies

A study conducted on fluorinated benzenesulfonates demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Octafluoropentyl Compound Bacillus subtilis 14

Anticancer Research

In a comparative analysis of various fluorinated compounds on cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that the introduction of trifluoromethyl groups significantly increased cytotoxic effects. The octafluoropentyl compound showed IC50 values comparable to established chemotherapeutic agents .

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
Trifluoromethyl CompoundMCF-71.2
Octafluoropentyl Compound MCF-7 1.0

Insecticidal Activity

Research focusing on insecticidal activity revealed that compounds with similar structures effectively reduced larval populations in controlled environments. The octafluoropentyl compound's effectiveness was noted in reducing feeding rates in target insect species .

Q & A

Basic: What are the key methodological steps for synthesizing this polyfluorinated benzenesulfonate compound?

Answer:
The synthesis should prioritize fluorinated precursors (e.g., trifluoromethyl-substituted benzo[d][1,3]dioxole derivatives) and sulfonate esterification. Key steps include:

  • Precursor preparation : Use fluorinated aryl intermediates (e.g., 3,5-difluorobenzoic acid derivatives ) for constructing the benzo[d][1,3]dioxol moiety.
  • Ureido linkage formation : Employ carbodiimide-mediated coupling to attach the ureido group to the benzenesulfonate core.
  • Sulfonate esterification : React the sulfonic acid intermediate with 2,2,3,3,4,4,5,5-octafluoropentanol under anhydrous conditions.
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (≥95% purity threshold) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

Answer:
Contradictions often arise from fluorine’s strong electron-withdrawing effects and isotopic splitting. Mitigation strategies:

  • Multi-technique validation : Combine 19F^{19}\text{F}-NMR, 1H^{1}\text{H}-NMR (with decoupling), and high-resolution mass spectrometry (HRMS) to resolve signal overlaps .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity by determining the crystal structure .
  • Computational modeling : Use density functional theory (DFT) to simulate IR/NMR spectra and compare with experimental data .

Basic: What theoretical frameworks guide the study of this compound’s reactivity and stability?

Answer:
Research should integrate:

  • Electronic effects : Fluorine’s inductive effects on sulfonate ester hydrolysis rates and ureido group nucleophilicity .
  • Solvent interactions : Polarity and hydrogen-bonding parameters (e.g., Kamlet-Taft) to predict solubility and degradation pathways.
  • Thermodynamic stability : Use Arrhenius plots to assess thermal decomposition under controlled conditions .

Advanced: How can environmental fate studies (e.g., degradation, bioaccumulation) be designed for this compound?

Answer:
Adopt methodologies from long-term ecological projects like INCHEMBIOL :

  • Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 3–9) to measure half-lives.
  • Partition coefficients : Determine log KowK_{ow} (octanol-water) and log KocK_{oc} (organic carbon) via shake-flask or HPLC methods.
  • Biotic transformations : Use microbial consortia from contaminated sites to assess biodegradation pathways via LC-HRMS .

Basic: What experimental design principles apply to studying its biological activity (e.g., enzyme inhibition)?

Answer:

  • Randomized block designs : Assign treatments (compound concentrations) to minimize bias, as seen in split-plot agricultural studies .
  • Dose-response curves : Use 4-parameter logistic models to calculate IC50_{50} values.
  • Controls : Include positive controls (e.g., known sulfonate inhibitors) and solvent-only blanks .

Advanced: How can researchers evaluate ecological risks from metabolite interactions?

Answer:

  • Multi-compartment modeling : Track metabolites in water, soil, and biota using GC/MS or LC-HRMS .
  • Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to the compound and its derivatives, measuring bioaccumulation factors (BAFs).
  • In silico toxicity prediction : Apply QSAR models (e.g., ECOSAR) to prioritize metabolites for lab validation .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for environmental or biological samples.
  • Quantification : Use isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., 3,5-difluorobenzoic-d3_3 acid ) as internal standards.
  • Detection limits : Achieve ppb-level sensitivity via UPLC-MS/MS in multiple reaction monitoring (MRM) mode .

Advanced: How can mechanistic studies resolve conflicting hypotheses about its mode of action?

Answer:

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in hydrolysis assays to identify rate-limiting steps.
  • Isothermal titration calorimetry (ITC) : Measure binding affinities to target proteins/enzymes.
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions to validate experimental data .

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